
2-(3-Iodobenzoyl)-5-methylpyridine
概要
説明
2-(3-Iodobenzoyl)-5-methylpyridine is a heterocyclic compound that has garnered significant attention in the scientific community due to its wide range of applications in research and industry. This compound is characterized by the presence of an iodine atom attached to a benzoyl group, which is further connected to a methylpyridine ring. The molecular formula of this compound is C13H10INO, and it has a molecular weight of 323.13 g/mol.
科学的研究の応用
2-(3-Iodobenzoyl)-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
A structurally similar compound, 2-amino-5-(5-bromo-2-hydroxy-3-iodobenzoyl)nicotinonitrile, has been reported to bind with the target protein mk-2 .
Mode of Action
For instance, when opioid receptors are activated by certain benzoyl derivatives, voltage-sensitive calcium channels close, potassium release is stimulated, increasing polarization, and adenylyl cyclase inhibition reduces the production of cAMP (cyclic adenosine monophosphate) .
生化学分析
Biochemical Properties
2-(3-Iodobenzoyl)-5-methylpyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including glycogen synthase kinase 3 beta and mitogen-activated protein kinase-2 . The interaction with glycogen synthase kinase 3 beta is of particular interest due to its involvement in multiple cellular processes, including cell signaling and metabolism . The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific context and concentration of the compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with glycogen synthase kinase 3 beta can modulate the Wnt signaling pathway, which is critical for cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s iodine atom plays a key role in its binding affinity, allowing it to interact with target proteins and enzymes with high specificity . The binding of this compound to glycogen synthase kinase 3 beta and mitogen-activated protein kinase-2 can result in conformational changes that either inhibit or activate these enzymes, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light and heat can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, this compound can affect the levels of key metabolites, such as glucose and lipids, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes. Additionally, the localization of this compound can be influenced by its binding affinity to specific biomolecules and the presence of transporters that facilitate its movement within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodobenzoyl)-5-methylpyridine typically involves the iodination of a benzoyl precursor followed by its coupling with a methylpyridine derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzoyl ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired position on the benzoyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound .
化学反応の分析
Types of Reactions
2-(3-Iodobenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoyl-pyridine derivatives.
Oxidation Reactions: Products include oxidized benzoyl-pyridine derivatives.
Reduction Reactions: Products include reduced benzoyl-pyridine derivatives.
類似化合物との比較
Similar Compounds
- 2-(3-Iodobenzoyl)-3-methylpyridine
- 2-(3-Iodobenzoyl)-6-methylpyridine
- 2,2’-[(3-Iodobenzoyl)imino]diacetic acid
Uniqueness
2-(3-Iodobenzoyl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial applications .
特性
IUPAC Name |
(3-iodophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCGTNNWYBZGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



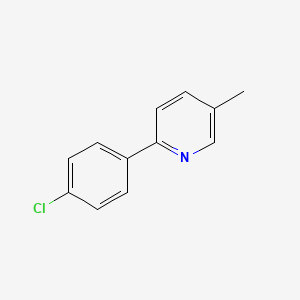
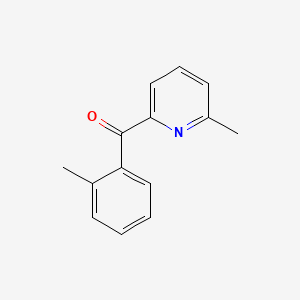
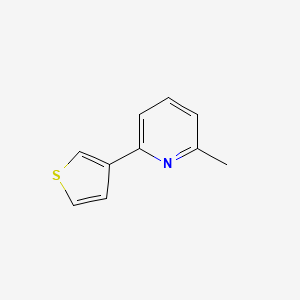
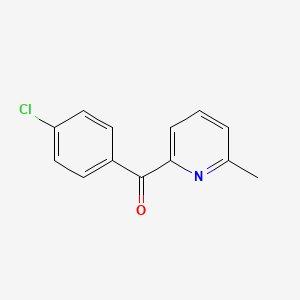



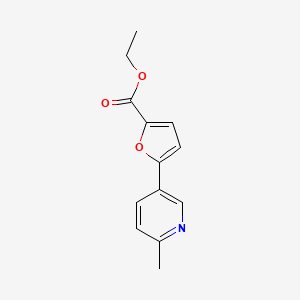
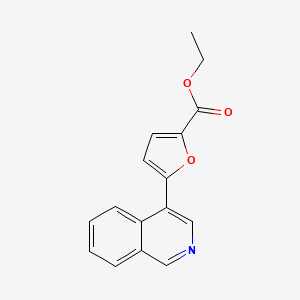
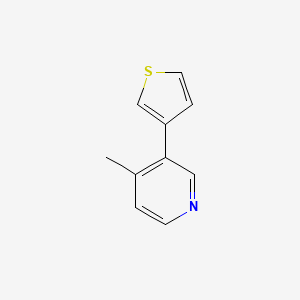
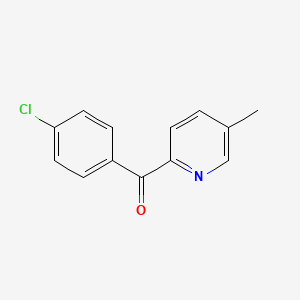

![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
